molecular formula C15H9ClN2O2S2 B5539730 1-(4-chlorophenyl)-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-chlorophenyl)-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5539730
M. Wt: 348.8 g/mol
InChI Key: RVLUQWKSJUGSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound "1-(4-chlorophenyl)-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" belongs to a class of compounds with a thieno[2,3-d]pyrimidinedione core, which is significant in pharmaceutical and chemical research due to its potential bioactive properties. These compounds are known for their diverse pharmacological activities and are a focus of synthesis and structural analysis in medicinal chemistry.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidinedione derivatives often involves a multi-step process starting from mercaptouracil derivatives. A notable method includes thio-alkylation followed by cyclisation and dehydration steps. This approach allows for the scalable production of the thieno[2,3-d]pyrimidinedione unit, which can be further functionalized to obtain highly substituted analogues (O'Rourke et al., 2018).

Molecular Structure Analysis

X-ray diffraction analysis has been used to characterize the structure of thieno[2,3-d]pyrimidinedione derivatives. These studies reveal that the compounds typically assume a planar conformation, which is crucial for understanding their chemical reactivity and interaction with biological targets (Yang et al., 2014).

Chemical Reactions and Properties

The thieno[2,3-d]pyrimidinedione core can undergo various chemical reactions, including bromination and Suzuki-Miyaura coupling, enabling the synthesis of a novel library of compounds. The reactivity of this core is pivotal in designing derivatives with potential as lactate uptake inhibitors, highlighting its versatile chemical properties (O'Rourke et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are critical for the application and handling of thieno[2,3-d]pyrimidinedione derivatives. These properties are often determined experimentally and contribute to the compounds' suitability for further chemical modifications and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for the development of thieno[2,3-d]pyrimidinedione derivatives as bioactive compounds. Studies have explored their potential as inhibitors of monocarboxylate transporters, demonstrating the importance of understanding these chemical properties in the context of therapeutic applications (O'Rourke et al., 2018).

Scientific Research Applications

One-Pot Synthesis and Pharmaceutical Relevance

  • One-Pot Synthesis Techniques: Efficient synthesis methods have been developed for constructing thienopyrimidine derivatives, including the targeted compound. For example, Zhang et al. (2014) described a one-pot synthesis method that efficiently yields thiophene derivatives, which can be further modified into pharmaceutically relevant thieno[3,2-d]pyrimidines, demonstrating the compound's foundational role in developing potential pharmaceuticals One-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes involving O-ethyl thioformate.

Functionalization and Biological Activity

Antimicrobial and Anti-inflammatory Activities

properties

IUPAC Name

1-(4-chlorophenyl)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2S2/c16-10-1-3-11(4-2-10)18-14(20)12(13(19)17-15(18)21)7-9-5-6-22-8-9/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLUQWKSJUGSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione

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